

# 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate molecular weight

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate |
| Cat. No.:      | B1391213  |

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An In-depth Technical Guide on the Molecular Weight of **1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. **1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**, a substituted piperidine derivative, represents a class of scaffolds with significant interest in medicinal chemistry. Its molecular weight is a fundamental physical property that underpins its identity, purity, and stoichiometric calculations in synthetic and biological assays. This guide provides a comprehensive analysis of this compound's molecular weight, beginning with its theoretical calculation and culminating in its empirical verification through state-of-the-art analytical methodologies. We will explore the principles and provide field-proven protocols for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, illustrating how these orthogonal techniques work in concert to provide unambiguous structural confirmation and accurate mass determination.

## Compound Profile: 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. The title compound, **1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**, is a diester derivative featuring a protective tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a quaternary center at the 4-position. This substitution pattern is common in the synthesis of complex molecules where precise control of reactivity and stereochemistry is required.

A clear understanding of its basic properties is the first step in any research endeavor.

| Property                 | Value   | Source              |
|--------------------------|---|---------------------|
| Molecular Formula        | C <sub>14</sub> H <sub>25</sub> NO <sub>4</sub>                                       | <a href="#">[1]</a> |
| CAS Number               | 578021-55-3   | <a href="#">[1]</a> |
| Average Molecular Weight | 271.35 g/mol  | <a href="#">[1]</a> |
| IUPAC Name               | 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate                             |                     |
| Synonyms                 | 1,4-Piperidinedicarboxylic acid,<br>4-ethyl-, 1-(1,1-dimethylethyl)<br>4-methyl ester | <a href="#">[1]</a> |

## Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. [\[2\]](#) For a molecule with the formula C<sub>14</sub>H<sub>25</sub>NO<sub>4</sub>, the calculation is as follows, using the average atomic masses of the elements.

| Element      | Count | Atomic Mass (amu) | Total Mass (amu) |
|--------------|-------|-------------------|------------------|
| Carbon (C)   | 14    | 12.011            | 168.154          |
| Hydrogen (H) | 25    | 1.008             | 25.200           |
| Nitrogen (N) | 1     | 14.007            | 14.007           |
| Oxygen (O)   | 4     | 15.999            | 63.996           |
| Total        |       | 271.357           |                  |

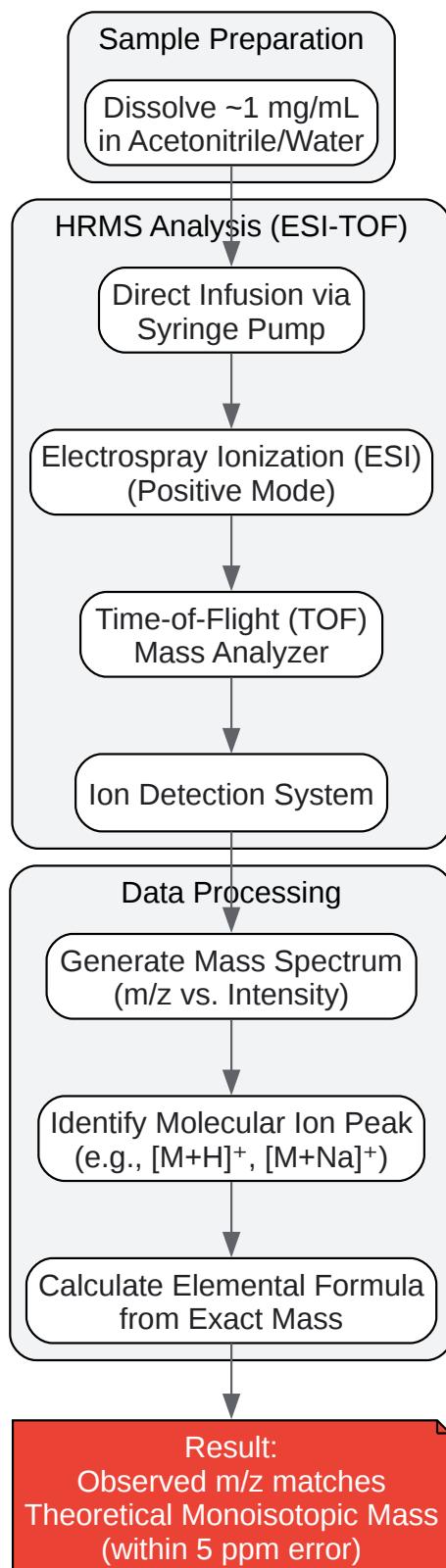
**Expertise & Experience:** It is critical to distinguish between different mass-related terms:

- Average Molecular Weight (or Molar Mass): Calculated using the weighted average of the natural abundances of the isotopes for each element (e.g., ~271.36 g/mol). This value is used for macroscopic calculations, such as preparing solutions.
- Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g.,  $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{14}\text{N}$ ,  $^{16}\text{O}$ ). This is the value observed in high-resolution mass spectrometry. For  $\text{C}_{14}\text{H}_{25}\text{NO}_4$ , the monoisotopic mass is approximately 271.1783 Da. This precision is crucial for confirming the elemental composition.

## Empirical Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity.<sup>[3][4]</sup> It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise calculation of the molecular mass.<sup>[3]</sup> For a compound like **1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can confirm the elemental formula, not just the nominal mass.<sup>[5]</sup>

## Workflow for MS-based Molecular Weight Determination

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Caption: Workflow for HRMS molecular weight confirmation.

# Experimental Protocol: HRMS via Electrospray Ionization (ESI)

**Trustworthiness:** This protocol is self-validating. The inclusion of an internal calibrant during the run ensures the mass accuracy of the measurement, and the high resolution of the instrument allows for the calculation of an elemental formula that must match the expected  $C_{14}H_{25}NO_4$ .

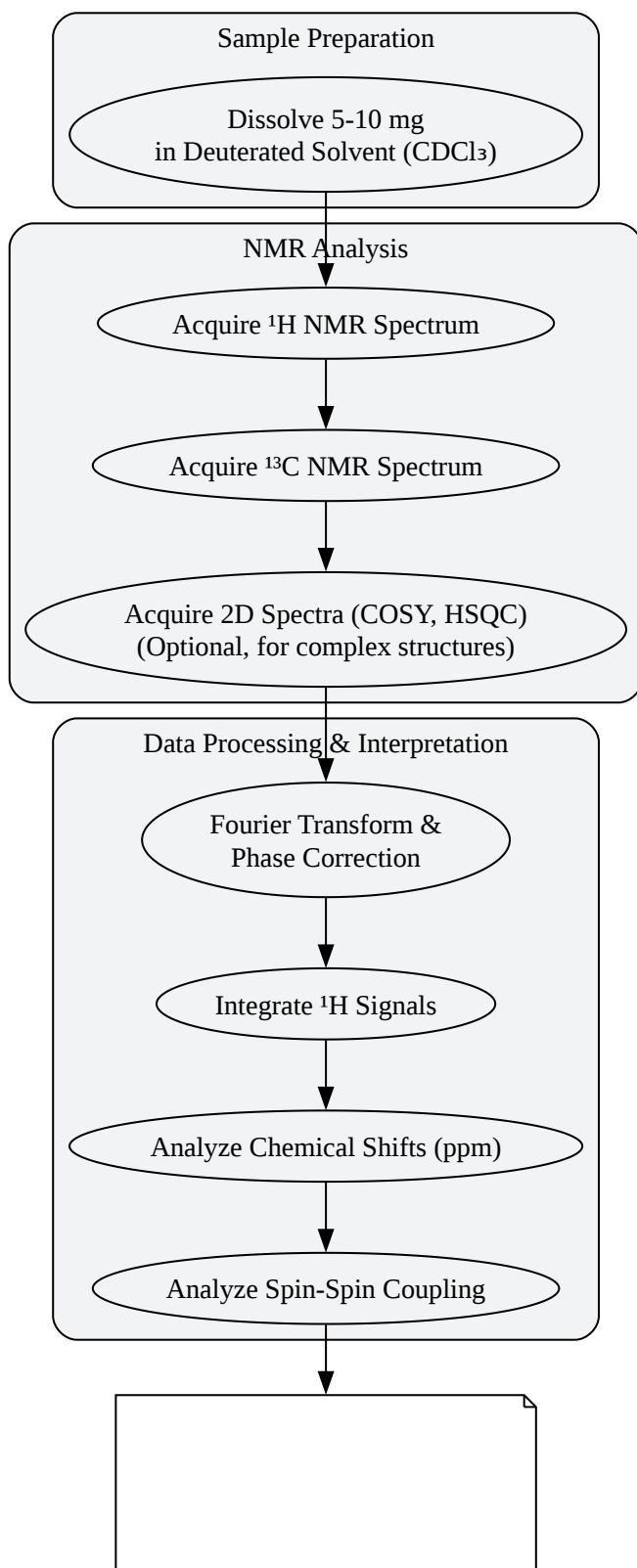
- Sample Preparation:
  - Accurately weigh approximately 1 mg of the compound.
  - Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
  - Expert Insight: The addition of formic acid is crucial. It provides a source of protons ( $H^+$ ) to facilitate the formation of the desired pseudomolecular ion,  $[M+H]^+$ , during positive-mode electrospray ionization.
- Instrument Setup (Example: ESI-TOF Mass Spectrometer):
  - Calibrate the instrument using a known standard solution to ensure high mass accuracy.
  - Set the ionization source to positive ESI mode.
  - Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and efficient ionization.
  - Expert Insight: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte. This is ideal for preventing fragmentation and ensuring the most intense peak corresponds to the molecular ion, not a fragment.[\[6\]](#)
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu L/min$ ).

- Acquire data over a relevant mass range (e.g., m/z 100-500) for a sufficient duration to obtain a high-quality averaged spectrum.
- Data Analysis:
  - Examine the resulting mass spectrum for the most abundant peak. For this compound, the expected  $[M+H]^+$  ion would have an m/z of approximately 272.1856.
  - Use the instrument software to calculate the elemental composition from the exact measured mass.
  - Authoritative Grounding: The calculated formula must match  $C_{14}H_{25}NO_4$  with a mass error of less than 5 parts per million (ppm), providing definitive confirmation of the molecular weight and elemental composition.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what the molecular weight is, NMR spectroscopy confirms the structure of the molecule possessing that weight.<sup>[7][8]</sup> It provides information about the chemical environment of each atom (specifically  $^1H$  and  $^{13}C$ ), confirming the connectivity and arrangement of the ethyl, methyl, and tert-butyl groups on the piperidine scaffold. This orthogonal validation is the gold standard in chemical characterization.<sup>[9]</sup>

## Workflow for NMR-based Structural Confirmation

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